N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide
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Description
N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide is a useful research compound. Its molecular formula is C29H23FN2O5S and its molecular weight is 530.57. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
One significant area of research involving sulfonamide derivatives, which share structural similarities with N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide, is their cytotoxic activity against cancer cell lines. For instance, certain novel sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. These studies aim to identify compounds with potent anticancer properties for further development as therapeutic agents (Ghorab et al., 2015).
Photoresponsive Materials for Controlled Drug Release
Another area of application is in the development of photoresponsive materials for the controlled release of pharmaceuticals. Azobenzene-containing functional monomers have been developed for fabricating photoresponsive molecularly imprinted hydrogel materials. These materials are designed to function in biocompatible aqueous media, enabling the photoregulated release and uptake of drugs, showcasing the potential of integrating such compounds in smart drug delivery systems (Gong et al., 2008).
Inhibitors for Enzymatic Activities
Research into benzamide derivatives, including structures analogous to this compound, has also explored their role as inhibitors of specific enzymatic activities. For example, studies on the synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides have shown potential as selective inhibitors for human carbonic anhydrase, which is significant in developing treatments for conditions like glaucoma (Tuğrak et al., 2020).
Polymeric Materials Development
Furthermore, the synthesis of novel polyamides containing pendant groups based on asymmetrically substituted meta-phenylene diamines, including sulfone groups, highlights the utility of such compounds in creating new polymeric materials. These materials demonstrate potential applications in various fields due to their solubility, thermal stability, and specific functional properties (Pal et al., 2009).
Antiproliferative Activities
Additionally, the study and synthesis of pyrazole-sulfonamide derivatives, which may bear structural resemblance to the compound , have been associated with antiproliferative activities against specific cell lines, indicating potential therapeutic applications in cancer treatment (Mert et al., 2014).
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FN2O5S/c1-19-11-16-26(24(17-19)28(34)20-7-3-2-4-8-20)32-29(35)23-9-5-6-10-25(23)31-27(33)18-38(36,37)22-14-12-21(30)13-15-22/h2-17H,18H2,1H3,(H,31,33)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZVCIRBATRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.